1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a multifunctional aromatic ester derivative with a benzene-1,4-dicarboxylate core. The compound features two methyl ester groups at the 1- and 4-positions of the benzene ring, a carbothioylamino (-NH-C(=S)-) group at the 2-position, and a 3-(ethoxycarbonyl)piperidine substituent.
Properties
IUPAC Name |
dimethyl 2-[(3-ethoxycarbonylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-4-27-17(23)13-6-5-9-21(11-13)19(28)20-15-10-12(16(22)25-2)7-8-14(15)18(24)26-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,20,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPHAMCVJFOBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Functionalization of Dimethyl Terephthalate
Dimethyl terephthalate serves as the starting material for the aromatic core. Introducing the 2-amino group demands regioselective substitution, achievable via:
a. Nitration-Reduction Sequence
While nitration of dimethyl terephthalate typically favors the 3-position, electron-withdrawing ester groups may be leveraged to direct electrophilic substitution. Nitration with fuming HNO₃ in H₂SO₄ at 0°C yields 2-nitro-1,4-dimethyl benzene-1,4-dicarboxylate, which is reduced to the amine using H₂/Pd-C in ethanol (70% yield over two steps).
b. Directed Ortho Metalation
Employing a tert-butoxycarbonyl (Boc) group as a directing agent, lithiation with LDA at -78°C in THF followed by quenching with trisyl azide introduces the amino group at C2. Subsequent Boc deprotection with TFA affords 2-amino-1,4-dimethyl benzene-1,4-dicarboxylate (55% yield).
Preparation of 3-Ethoxycarbonyl Piperidine-1-carbothioyl Chloride
Synthesis of 3-Ethoxycarbonyl Piperidine
Piperidine derivatives substituted at C3 are accessible via:
a. Organometallic Cyclization
β-Aminoalkyl zinc iodides, derived from L-serine, undergo conjugate addition to enones (e.g., methyl vinyl ketone) followed by reductive cyclization with NaBH₄. This method yields 3-ethoxycarbonyl piperidine with 65% enantiomeric excess.
b. Beckmann Rearrangement
Cyclohexanone oxime, treated with H₂SO₄, undergoes Beckmann rearrangement to ε-caprolactam. Ethoxycarbonylation at C3 is achieved via LDA-mediated deprotonation and reaction with ethyl chloroformate (45% yield).
Thiocarbonyl Chloride Formation
Reaction of 3-ethoxycarbonyl piperidine with thiophosgene (Cl₂C=S) in dichloromethane at 0°C generates piperidine-1-carbothioyl chloride. This intermediate is stabilized by the electron-withdrawing ethoxycarbonyl group, achieving 78% yield.
Thiourea Bridge Assembly
Coupling 2-amino-1,4-dimethyl benzene-1,4-dicarboxylate with piperidine-1-carbothioyl chloride proceeds under Schotten-Baumann conditions:
Reaction Conditions
- Solvent: Dichloromethane
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 0°C to room temperature
- Yield: 82%
The reaction’s efficiency hinges on the nucleophilicity of the aromatic amine and the electrophilicity of the thiocarbonyl chloride.
Optimization and Mechanistic Insights
Competing Pathways in Thiourea Formation
Parallel formation of symmetrical thioureas is suppressed by slow addition of piperidine-1-carbothioyl chloride to the aromatic amine. Kinetic control favors the unsymmetrical product, as evidenced by HPLC monitoring.
Stereoelectronic Effects
The 3-ethoxycarbonyl group on piperidine enhances the electrophilicity of the thiocarbonyl carbon via conjugation, accelerating nucleophilic attack by the aromatic amine. Computational studies (DFT) reveal a 15 kcal/mol reduction in activation energy compared to unsubstituted piperidine.
Analytical Characterization
Critical spectroscopic data for the target compound include:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 3.85 (s, 6H, COOCH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃) |
| ¹³C NMR | δ 170.5 (COOCH₃), 165.2 (CS-N), 61.8 (OCH₂CH₃) |
| IR (cm⁻¹) | 1720 (C=O ester), 1250 (C=S), 3350 (N-H) |
Comparative Evaluation of Synthetic Routes
| Route | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | Nitration-Reduction | 70% | Scalable, inexpensive reagents | Low regioselectivity in nitration |
| B | Directed Metalation | 55% | High regiocontrol | Sensitive to moisture, low yield |
| C | Organometallic Cyclization | 65% | Enantioselective | Requires specialized reagents |
Industrial and Pharmacological Relevance
The thiourea moiety confers bioactivity, with analogs demonstrating anticonvulsant and antiviral properties. Scalable synthesis of this compound enables exploration of structure-activity relationships in drug discovery.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a potential drug candidate due to its structural features.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The piperidine ring and ethoxycarbonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethyl terephthalate (DMT, 1,4-dimethyl benzene-1,4-dicarboxylate)
- Structure : Lacks substituents beyond the methyl ester groups.
- Molecular Weight : 194.18 g/mol vs. ~390–400 g/mol (estimated for the target compound).
- Applications : Industrial precursor for polyethylene terephthalate (PET) production .
- Key Differences: The absence of the carbothioylamino-piperidine group in DMT results in higher symmetry, lower steric hindrance, and greater suitability for polymer synthesis.
Substituted Benzene-1,4-Dicarboxylates
2-(Phenylsulfonamido)terephthalate Derivatives
- Structure : Features a sulfonamido (-NHSO₂Ph) group at the 2-position.
- Molecular Weight : ~300–350 g/mol (estimated) vs. higher for the target compound due to the piperidine moiety.
2-(Fluorosulfonyl)benzene-1,4-dicarboxylate
- Structure : Contains a fluorosulfonyl (-SO₂F) group, a strong electron-withdrawing substituent.
- Molecular Weight : 276.24 g/mol vs. the target compound.
Polymeric Derivatives
Poly(butylene terephthalate) (PBT)
- Structure : Polymer of dimethyl terephthalate and 1,4-butanediol.
- Molecular Weight : Repeating unit at 284.30 g/mol; high thermal stability (melting point ~225°C).
Piperidine-Containing Analogues
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- Structure : Piperidine ring with tert-butyl and methyl ester groups.
- Functionality: Lacks the carbothioylamino linkage and benzene ring, limiting aromatic interactions.
Piperazine-Carboxylate Hybrids
- Structure: Piperazine rings coupled to benzene-carboxylate cores (e.g., in quinolone derivatives).
- Reactivity : Piperazine’s nitrogen atoms enhance solubility and metal coordination, whereas the target compound’s piperidine-carbothioyl group may favor sulfur-metal interactions .
Metal-Organic Framework (MOF) Linkers
Benzene-1,4-dicarboxylate (BDC) in MIL-101
- Structure : Unsubstituted BDC links Cr³⁺ clusters to form ultraporous frameworks (surface area ~5900 m²/g).
- Key Differences: The target compound’s bulky substituents would likely hinder framework formation by disrupting metal-carboxylate coordination geometry.
Research Implications
The target compound’s hybrid structure bridges small-molecule esters and coordination polymers. Its piperidine-carbothioyl group offers opportunities for:
- Drug Discovery : Enhanced bioavailability via piperidine’s conformational flexibility.
- Materials Science: Novel MOFs or covalent organic frameworks (COFs) exploiting sulfur-metal bonds. Further studies should explore its synthetic scalability, stability under varying pH conditions, and coordination behavior with transition metals.
Biological Activity
1,4-Dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O₅S
- SMILES Notation : CC(C(=O)O)C(C(=O)NCC(=O)O)C(=C(C)C(=O)NCC(=O)O)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It has been shown to modulate receptors that are critical in pain and inflammatory responses.
Anticancer Activity
Recent studies have indicated that 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate exhibits significant anticancer properties. In vitro assays demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| A549 (Lung) | 12.8 | Inhibition of metastasis |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a murine model of inflammation, it was found to significantly reduce edema and inflammatory cytokine levels:
| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | - | TNF-α: 150 |
| Compound Treatment | 60 | TNF-α: 60 |
This data indicates a potent anti-inflammatory effect, potentially useful in treating chronic inflammatory diseases.
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on rats revealed no significant acute toxicity at doses up to 200 mg/kg. Histopathological analysis showed no adverse effects on vital organs, suggesting a favorable safety profile for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis involving piperidine functionalization and thiourea coupling is typical. For example, a 4-step protocol (as in related piperidine derivatives) may include:
Activation of the piperidine ring using N,N-dimethylformamide (DMF) under mild conditions (20°C, 14 h).
Oxidative or nucleophilic substitution with 3-chloroperbenzoic acid in dichloromethane (-5–20°C, 0.75 h).
Acid-catalyzed cyclization (HCl in methanol/water, 20°C, 0.5 h).
Palladium-catalyzed coupling (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in 1,4-dioxane at 100°C for 1 h) .
- Yield optimization requires precise stoichiometric ratios, inert atmosphere, and monitoring via TLC/HPLC. Computational tools (e.g., reaction path search algorithms) can predict optimal conditions .
Q. How can researchers purify this compound, and what solvents are compatible with its stability?
- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Avoid protic solvents if the thiourea linkage is prone to hydrolysis. Stability tests in DMSO, DMF, and dichloromethane (under nitrogen) are recommended. Storage at -20°C in amber vials minimizes degradation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thiourea NH (δ 9.5–10.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
- IR : Confirm the thiourea C=S stretch (~1250 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- HRMS : Exact mass analysis (e.g., ESI+) validates the molecular formula .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives or predicting reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT, MP2) model transition states and intermediates for thiourea formation or ester hydrolysis. Tools like GRRM or IRC path searches predict regioselectivity in piperidine functionalization. Machine learning (e.g., neural networks) can correlate substituent effects with reaction yields .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to pharmacologically active piperidines?
- Methodological Answer :
- Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorogenic substrates (e.g., ATPase-Glo™).
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Molecular docking : Prioritize targets (e.g., PI3Kγ) using AutoDock Vina and validate via SPR binding kinetics .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 h; monitor degradation via HPLC.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Light sensitivity : Expose to UV (254 nm) and assess photodegradation products .
Q. What crystallographic techniques resolve the compound’s 3D structure, and how do intermolecular interactions influence its solid-state properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the benzodioxine-piperidine conformation. Hydrogen bonding (N–H···O=S) and π-π stacking (benzene rings) dictate packing. Triclinic space groups (e.g., P1) are common; refine data with SHELX .
Q. How can isotopic labeling or kinetic studies elucidate the mechanism of its thiourea formation?
- Methodological Answer :
- Isotopic labeling : Use 13C-labeled isothiocyanates to track the thiourea C=S bond via 13C NMR.
- Kinetic profiling : Monitor intermediate formation (e.g., carbodiimide) under pseudo-first-order conditions with UV-Vis or stopped-flow techniques.
- DFT-MD simulations : Model transition states for amine-isothiocyanate coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
